Benzyltriethylammonium chloride
Overview
Description
Benzyltriethylammonium chloride is a quaternary ammonium salt, also known as a phase-transfer catalyst . It is a lipophilic catalyst that can be used in phase-transfer catalysis (PTC) to catalyze polycondensation reactions to form high molecular weight polymers under bi-phasic conditions .
Synthesis Analysis
Benzyltriethylammonium chloride can be prepared via the reaction of Benzyl Chloride with Triethylamine in absolute ethanol . The product can be purified by precipitation from acetone with ether . Another method involves a quaternized addition reaction on triethylamine and benzyl chloride, which are taken as raw materials by adding acetone taken as a solvent in reaction and dissolving processes .Molecular Structure Analysis
The molecular formula of Benzyltriethylammonium chloride is C13H22ClN . The molecular weight is 227.77 g/mol .Chemical Reactions Analysis
Benzyltriethylammonium chloride has been widely used in organic synthesis reactions, especially in the two-phase reaction of water and organic solvents . It is mostly used for nucleophilic substitution, carbene reaction, and C-alkylation, N-alkylation, O-alkylation, and S-alkylation .Physical And Chemical Properties Analysis
Benzyltriethylammonium chloride is a pure white crystal or powder, similar to inorganic salt, hygroscopic, soluble in water, ethanol, methanol, isopropanol, DMF, acetone, and dichloromethane .Scientific Research Applications
Corrosion Inhibition
Benzyltriethylammonium chloride (BTC) is effective as a corrosion inhibitor for carbon steel in acidic environments. Studies using Electrochemical Impedance Spectroscopy (EIS) demonstrated that BTC significantly enhances the polarization resistance and decreases the double-layer capacitance at the electrolyte/carbon steel interface. Inhibition efficiency as high as 65% was observed with BTC, indicating its suitability as a corrosion inhibitor in acid media (Idris, Daud, & Othman, 2013).
Electrochemical Applications
BTC, in combination with chloroaluminate, forms ionic liquids that have been explored for electrochemical applications, such as sodium batteries. These ionic liquids have shown high coulombic efficiency (over 91%) for the reduction and re-oxidation of sodium ions. This study highlights the potential of BTC-based ionic liquids in battery technology and electrochemical applications (Kim, Lang, Moulton, & Kohl, 2004).
Phase Transfer Catalysis
BTC has been used as a catalyst in the phase transfer catalytic reaction for the synthesis of benzyl acetate. This research found that the reaction orders for benzyl chloride were 1, and the activation energy was 36.4kJ/mol, indicating BTC's effectiveness in facilitating phase transfer catalysis processes (Zhang Guo-hua, 2012).
Catalytic Synthesis Applications
BTC has been used as a catalytic agent in the Knoevenagel condensation of carbonyl compounds with active methylene compounds, enabling the production of olefinic products in high yields. This protocol, including the synthesis of the antibacterial agent trimethoprim, showcases the versatility of BTC as a catalyst (Bose & Narsaiah, 2001).
Solubility and Viscosity Studies
Studies on the solubility and viscosity of BTC in solutions like dimethyl sulfoxide and water have been conducted. These studies, which analyze various parameters such as partial molar volumes and viscosity coefficients, provide insight into the solute-solvent and solute-solute interactions, critical for understanding the behavior of BTC in different solvent systems (Kapadi, Chavan, & Yemul, 1997).
Adsorption Studies
BTC's adsorption characteristics have been studied, particularly in the removal of cationic surfactants from aqueous solutions using activated carbon cloth. These studies contribute to understanding the adsorption mechanisms and efficiency of BTC in environmental applications (Duman & Ayranci, 2010).
Safety And Hazards
properties
IUPAC Name |
benzyl(triethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.ClH/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZCNXWZYVXIMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=CC=C1.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021710 | |
Record name | Benzyltriethylammonium chloride | |
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Molecular Weight |
227.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystals; [MSDSonline] | |
Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Product Name |
Benzyltriethylammonium chloride | |
CAS RN |
56-37-1, 207124-62-7 | |
Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzenemethanaminium, N,N,N-triethyl-, chloride (1:1) | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | Benzyltriethylammonium chloride | |
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Record name | BENZYLTRIETHYLAMMONIUM CHLORIDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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